molecular formula C14H9Cl2N3O B7460717 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea

1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea

Cat. No.: B7460717
M. Wt: 306.1 g/mol
InChI Key: SVSGOKKEMDCBEN-UHFFFAOYSA-N
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Description

1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a cyanophenyl group and a dichlorophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea typically involves the reaction of 2-cyanophenyl isocyanate with 3,5-dichloroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxidized derivatives.

    Reduction: Formation of reduced derivatives with the cyanophenyl and dichlorophenyl groups intact.

    Substitution: Formation of substituted urea derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the cyanophenyl and dichlorophenyl groups contributes to its binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Cyanophenyl)-3-(3,5-dichlorophenyl)urea can be compared with other urea derivatives that have similar structures and properties. Some of these compounds include:

    1-(2-Cyanophenyl)-3-phenylurea: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.

    1-(3,5-Dichlorophenyl)-3-phenylurea: Lacks the cyanophenyl group, affecting its reactivity and applications.

    1-(2-Cyanophenyl)-3-(4-chlorophenyl)urea:

The uniqueness of this compound lies in the combination of the cyanophenyl and dichlorophenyl groups, which impart specific properties and reactivity to the compound.

Properties

IUPAC Name

1-(2-cyanophenyl)-3-(3,5-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-10-5-11(16)7-12(6-10)18-14(20)19-13-4-2-1-3-9(13)8-17/h1-7H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSGOKKEMDCBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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